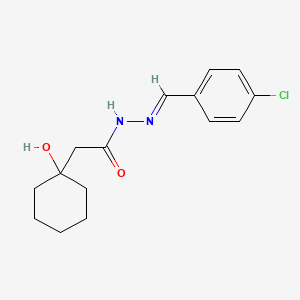

N'-(4-chlorobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N'-(4-chlorobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide and related compounds typically involves the condensation reaction of an appropriate benzaldehyde with an acylhydrazine in the presence of a catalytic or acidic medium. The process may include steps such as the formation of the hydrazone linkage (C=N-NH) through the reaction of the carbonyl group of the aldehyde and the -NH2 group of the hydrazine component.

Molecular Structure Analysis

The molecular structure of compounds like N'-(4-chlorobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide is often characterized using techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy. These methods provide insights into the arrangement of atoms, the geometry around the double bonds, and the presence of functional groups. The molecular structure is influenced by factors such as the steric hindrance and electronic effects of substituents, which can affect properties like molecular stability and reactivity.

Chemical Reactions and Properties

Compounds in this category can undergo various chemical reactions, including nucleophilic addition reactions at the carbonyl group, electrophilic aromatic substitution facilitated by the chloro substituent, and intramolecular hydrogen bonding due to the hydroxyl group. These reactions can lead to the formation of cyclic structures, polymers, or other derivatives depending on the reaction conditions and the presence of other reactive groups in the molecule.

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and crystal structure of N'-(4-chlorobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide are determined by its molecular structure. The presence of polar functional groups like -OH and the polarizable -Cl atom can influence the compound's solubility in various solvents and its interaction with light, which is relevant for spectroscopic studies.

Chemical Properties Analysis

The chemical properties of N'-(4-chlorobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide, such as acidity/basicity, reactivity towards specific reagents, and stability under different conditions, are influenced by the nature and position of its functional groups. The electron-withdrawing effect of the chloro substituent and the electron-donating nature of the hydroxyl group can affect the compound's reactivity patterns.

- Synthesis, Characterization and Crystal Structures of 2-Cyano-N′-(2-chlorobenzylidene)acetohydrazide and 2-Cyano-N′-(4-dimethylaminobenzylidene)acetohydrazide (Xin Zhou, Jing‐jun Ma, 2012).

- N′-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide: X-ray structure, spectroscopic characterization and DFT studies (Ersin Inkaya et al., 2012).

- Synthesis, spectroscopic characterization, crystal structure, Hirshfeld surface analysis and third-order nonlinear optical properties of 2-(4-chlorophenoxy)-N'-[(1E)-1-(4-methylphenyl) ethylidene] acetohydrazide (H. Purandara et al., 2019).

Scientific Research Applications

Anticancer Properties

N'-(4-chlorobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide derivatives have been found to have significant anticancer properties. A study by Turan-Zitouni et al. (2018) synthesized novel derivatives of this compound and evaluated their anticancer potency on various human cancer cell lines, including breast adenocarcinoma (MCF-7) and lung carcinoma (A549). Some compounds showed high antitumor efficiency against MCF-7 and caused significant apoptosis in A549 cells at lower concentrations than cisplatin, a common chemotherapy drug (Turan-Zitouni et al., 2018).

Antimicrobial Activity

Research by Fuloria et al. (2009) focused on the synthesis of various derivatives of N'-(4-chlorobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide and their antimicrobial evaluation. These compounds were tested for their antibacterial and antifungal activities, suggesting potential applications in treating microbial infections (Fuloria et al., 2009).

Analgesic Properties

A study by Leite et al. (1999) investigated the analgesic profile of novel N-containing heterocycle derivatives, which included arylidene 3-phenyl-1,2,4-oxadiazole-5-carbohydrazide. This research aimed to synthesize and evaluate new compounds for their potential analgesic properties, indicating the potential use of N'-(4-chlorobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide derivatives in pain management (Leite et al., 1999).

Anti-Diabetic Potential

Karrouchi et al. (2021) conducted a study on the anti-diabetic potential of (E)-N'-(4-chlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide against α-glucosidase and α-amylase enzymes. Molecular docking studies indicated that this compound is a potent α-glucosidase inhibitor, suggesting its potential in managing diabetes (Karrouchi et al., 2021).

Corrosion Inhibition

Research by Singh et al. (2021) investigated hydroxy acetophenone derivatives, including N'-(1-(2-hydroxyphenyl)ethylidene) acetohydrazide, as corrosion inhibitors. This study found that these compounds effectively protect against corrosion in various environments, indicating potential applications in material science and engineering (Singh et al., 2021).

properties

IUPAC Name |

N-[(E)-(4-chlorophenyl)methylideneamino]-2-(1-hydroxycyclohexyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O2/c16-13-6-4-12(5-7-13)11-17-18-14(19)10-15(20)8-2-1-3-9-15/h4-7,11,20H,1-3,8-10H2,(H,18,19)/b17-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJRUXHCLYHQWLZ-GZTJUZNOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)NN=CC2=CC=C(C=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)(CC(=O)N/N=C/C2=CC=C(C=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-Chlorobenzylidene)-2-(1-hydroxycyclohexyl)acetohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-chloro-2-thienyl)carbonyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5559222.png)

![2-methyl-4-(4-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5559230.png)

![5-ethyl-2,3-dimethyl-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5559232.png)

![2-chloro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5559247.png)

![2-(3,4-difluorobenzyl)-8-(6-methoxy-4-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5559250.png)

![5-(2-chlorophenyl)-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-2-furamide](/img/structure/B5559256.png)

![2-methyl-6-(9-methyl-3,9-diazaspiro[5.6]dodec-3-yl)pyrimidin-4-amine](/img/structure/B5559260.png)

![N-isopropyl-2-methyl-N-[3-(methylthio)benzyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5559264.png)

![N-[2-(4-fluorophenyl)-2-(1-piperidinyl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5559267.png)

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5559277.png)

![(4aS*,7aR*)-4-(2-furoyl)-N-isopropylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5559284.png)

![N-[(5-methyl-2-pyrazinyl)methyl]-1-benzothiophene-5-carboxamide](/img/structure/B5559285.png)

![(4aR*,7aS*)-1-isobutyl-4-[(2-methoxy-3-pyridinyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5559313.png)

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5559322.png)